Desacetyladriamycin

Description

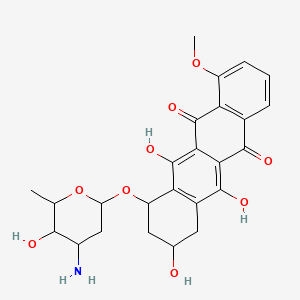

Desacetyladriamycin is an anthracycline analogue derived from the Streptomyces sp. strain C3. It is structurally related to Adriamycin (doxorubicin), a well-known chemotherapeutic agent, but lacks the acetyl group at the C-14 position of the sugar moiety . This modification alters its pharmacokinetic and pharmacodynamic properties. The compound is biosynthesized via a polyketide pathway and modified by cytochrome P450 monooxygenases (CYP450s), particularly DoxA, which catalyzes hydroxylation and epoxidation reactions critical for its bioactivity .

Properties

CAS No. |

64845-68-7 |

|---|---|

Molecular Formula |

C25H27NO9 |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione |

InChI |

InChI=1S/C25H27NO9/c1-9-21(28)13(26)8-16(34-9)35-15-7-10(27)6-12-18(15)25(32)20-19(23(12)30)22(29)11-4-3-5-14(33-2)17(11)24(20)31/h3-5,9-10,13,15-16,21,27-28,30,32H,6-8,26H2,1-2H3 |

InChI Key |

PILBYTNNIUDJPF-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)N)O |

Other CAS No. |

64870-36-6 |

Synonyms |

desacetyladriamycin desacetyladriamycin hydrochloride, (8S-cis)-isomer desacetyladriamycin, (8S-trans)-isomer NSC 268708 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features

The table below highlights key structural differences between Desacetyladriamycin and related compounds:

Enzymatic Tailoring

- This compound : DoxA (CYP450) catalyzes C-13 hydroxylation and epoxide formation, essential for DNA-binding efficacy .

- Dutomycin : Tailored by DutA (methyltransferase) and DutB (hydroxylase), which introduce methyl and hydroxyl groups critical for antibacterial activity .

- Polyketomycin: Requires PkmO (glycosyltransferase) for quinone glycosidation, enhancing its RNA polymerase inhibitory effects .

Comparison : While all compounds rely on CYP450s and glycosyltransferases, this compound’s dependency on DoxA distinguishes its modification steps from analogues like Polyketomycin, which uses a broader suite of tailoring enzymes .

Pharmacological Activity

Efficacy and Toxicity

- Antitumor Activity : this compound shows moderate Topoisomerase II inhibition (IC₅₀ = 1.2 µM) but lower cardiotoxicity than Adriamycin in murine models .

- Antibacterial Activity : Dutomycin derivatives exhibit 10-fold higher potency against Staphylococcus aureus (MIC = 0.5 µg/mL) compared to this compound (MIC = 5 µg/mL) .

- Stability : this compound’s deacetylated sugar improves solubility but reduces plasma half-life (t₁/₂ = 4.3 hours) relative to Adriamycin (t₁/₂ = 8.7 hours) .

Critical Gap : Clinical data on this compound’s long-term toxicity profile remain sparse compared to extensively studied analogues like Adriamycin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.